molecular formula C6H5BrN2 B1522486 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole CAS No. 1183907-89-2

4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole

Cat. No. B1522486
CAS RN: 1183907-89-2
M. Wt: 185.02 g/mol
InChI Key: VKVGABDMBUBOFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-(prop-2-yn-1-yl)-1H-pyrazole (BPYP) is a heterocyclic organic compound that is used in a variety of scientific applications. BPYP is a four-membered ring containing one nitrogen and one bromine atom. BPYP is a valuable compound due to its ability to undergo a variety of reactions and its diverse applications in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Tautomerism and Structural Analysis

Catalysis and Nanoparticle Formation

This compound has also been used in the synthesis of thio/selenoether ligands and their palladium(II) complexes, which exhibit remarkable catalytic properties, especially in Suzuki-Miyaura coupling reactions. The palladium complexes are not only thermally stable but also efficient pre-catalysts for these reactions, with yields up to 96% in 2 hours. Moreover, the formation of palladium and selenium nanoparticles, acting as catalysts, has been observed during these reactions, highlighting the potential of 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole in nanoparticle synthesis and catalysis (Sharma et al., 2013).

Fluorescence Applications

Furthermore, the compound is involved in the synthesis of 1,3,4,5-tetrasubstituted pyrazoles, which exhibit intense blue fluorescence and high quantum yields. This suggests potential applications in fields requiring fluorescent materials, such as in sensing, imaging, or light-emitting devices (Willy & Müller, 2011).

properties

IUPAC Name

4-bromo-1-prop-2-ynylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2/c1-2-3-9-5-6(7)4-8-9/h1,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVGABDMBUBOFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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